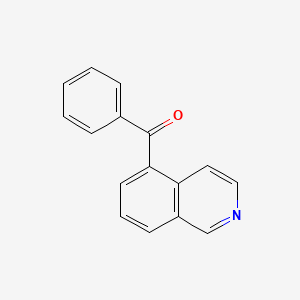

5-Benzoylisoquinoline

Vue d'ensemble

Description

5-Benzoylisoquinoline is a useful research compound. Its molecular formula is C16H11NO and its molecular weight is 233.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Métabolisme des alcaloïdes benzylisoquinoléiques

Les alcaloïdes benzylisoquinoléiques (BIA) sont un groupe de métabolites spécialisés des plantes structurellement divers et font l'objet de recherches depuis longtemps . Les propriétés médicinales de nombreux composés, dont la 5-Benzoylisoquinoline, sont exploitées depuis des siècles . Il s'agit notamment des analgésiques narcotiques codéine et morphine, des agents antimicrobiens sanguinarine et berbérine, et du médicament antitussif et anticancéreux noscapine .

Conception de médicaments

La quinoléine, qui est constituée de benzène fusionné avec une pyridine N-hétérocyclique, a fait l'objet d'une attention considérable en tant que modèle central en conception de médicaments en raison de son large spectre d'activité biologique . Cela inclut le développement de nombreux médicaments antipaludiques tels que la chloroquine, la pyriméthamine et la méfloquine .

Applications antimicrobiennes

De nombreux BIA, dont la this compound, possèdent de puissantes propriétés antimicrobiennes . Par exemple, la sanguinarine et la berbérine sont connues pour leurs effets antimicrobiens .

Applications analgésiques

Les analgésiques narcotiques morphine et codéine sont dérivés des BIA . Ces composés sont utilisés depuis des siècles comme source d'analgésie .

Applications anticancéreuses

La noscapine, un BIA, est connue pour ses propriétés antitussives et anticancéreuses . Cela suggère des applications potentielles de la this compound dans le traitement du cancer.

Plateformes de biologie synthétique

Le référentiel croissant de gènes biosynthétiques BIA fournit les éléments nécessaires pour appliquer les plateformes émergentes de biologie synthétique au développement de systèmes de production dans les microbes comme alternative aux plantes en tant que source commerciale de BIA précieux .

Mécanisme D'action

Target of Action

5-Benzoylisoquinoline is a type of benzylisoquinoline alkaloid (BIA), a structurally diverse group of plant specialized metabolites . For example, some BIAs have been used as narcotic analgesics, antimicrobial agents, and anticancer drugs . .

Mode of Action

It’s known that bia biosynthesis involves a restricted number of enzyme types that catalyze landmark coupling reactions and subsequent functional group modifications . These enzymes include several O-methyl-, N-methyl- and O-acetyltransferases, cytochromes P450, FAD-dependent oxidases, non-heme dioxygenases, and NADPH-dependent reductases

Biochemical Pathways

Bias are known to be involved in a variety of biochemical pathways . The biosynthesis of BIAs involves a series of enzymatic reactions leading to structurally diverse alkaloids . The expansion of resources to include a wider range of plant species is creating an opportunity to investigate previously uncharacterized BIA pathways .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound . The ADME properties of a compound can be influenced by various factors, including its physicochemical properties, the route of administration, and the individual’s physiological condition .

Result of Action

Many bias possess potent pharmacological properties . For example, some BIAs have been used as narcotic analgesics, antimicrobial agents, and anticancer drugs . The specific molecular and cellular effects of this compound would depend on its interaction with its targets and the biochemical pathways it affects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can impact both primary and secondary metabolism, and strong evidence suggests that plant responses are highly coordinated . .

Analyse Biochimique

Biochemical Properties

5-Benzoylisoquinoline plays a significant role in biochemical reactions, particularly in the metabolism of benzylisoquinoline alkaloids. It interacts with various enzymes, proteins, and other biomolecules. Key enzymes involved include cytochromes P450, FAD-dependent oxidases, and NADPH-dependent reductases . These enzymes catalyze the multistep pathways leading to the formation of structurally diverse alkaloids. The interactions between this compound and these enzymes are crucial for the biosynthesis of other pharmacologically active compounds.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of different cell types by modulating the activity of specific signaling pathways and altering gene expression patterns . These changes can lead to significant effects on cellular metabolism, impacting the overall function and health of the cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes and proteins, modulating their activity and leading to downstream effects on cellular processes . This compound can inhibit or activate enzymes, thereby influencing various biochemical pathways and altering gene expression to exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound remains stable under certain conditions but may degrade over time, leading to changes in its efficacy and impact on cellular processes . Long-term studies have shown that this compound can have sustained effects on cellular function, although these effects may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can have beneficial effects on cellular function and metabolism. At higher doses, it may exhibit toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other bioactive compounds. Key enzymes in these pathways include cytochromes P450, FAD-dependent oxidases, and NADPH-dependent reductases . These interactions influence metabolic flux and metabolite levels, contributing to the overall metabolic profile of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues . The localization and accumulation of this compound can significantly impact its activity and function within the body.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for the compound’s interaction with specific biomolecules and its overall biochemical activity.

Activité Biologique

5-Benzoylisoquinoline is a compound belonging to the isoquinoline family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, highlighting its cytotoxic effects, potential therapeutic applications, and structure-activity relationships (SAR) based on recent research findings.

Overview of Isoquinoline Alkaloids

Isoquinolines are known for their rich pharmacological properties, including antitumor, antimicrobial, and anti-parasitic activities. The benzoyl derivatives of isoquinolines, particularly this compound, have shown promise in various biological assays.

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against a variety of cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for several derivatives of benzoylisoquinoline against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | L1210 Leukemia | < 5 |

| 1-Benzoyl-3,4-dihydroisoquinoline | MCF-7 Breast Cancer | 0.77 |

| N(4)-phenyl-2-benzoylpyridine thiosemicarbazone | HepG2 Liver Cancer | 0.004 |

| Benzoyl thiosemicarbazones | A549 Lung Cancer | 0.77 |

These results indicate that various derivatives possess potent cytotoxicity, particularly against leukemia and solid tumor cell lines.

The cytotoxic mechanism of this compound appears to involve the disruption of the cell cycle. Notably, compounds derived from this structure have been shown to induce G1 phase arrest in cancer cells. For instance, one study reported that a derivative led to an accumulation of up to 85% of cells in the G1 phase, suggesting a potential therapeutic advantage in targeting cancer cell proliferation .

Antiparasitic Activity

In addition to its antitumor properties, this compound has been identified as a potential anti-Chagas agent. Research indicates that it effectively kills Trypanosoma cruzi amastigotes at low nanomolar concentrations, showing promise for treating Chagas disease . This dual activity underscores the versatility of benzoylisoquinolines in combating both cancer and parasitic infections.

Structure-Activity Relationships (SAR)

The structure-activity relationship studies have identified critical features contributing to the biological activity of benzoylisoquinolines:

- Hydrophobic Groups : The presence of hydrophobic substituents at specific positions enhances cytotoxicity.

- Functional Groups : An R-ketoimine moiety is essential for potent antiproliferative activity.

- Positioning : The placement of substituents on the isoquinoline ring significantly influences the compound's efficacy .

Case Studies and Research Findings

Several case studies have explored the effects of benzoylisoquinolines on specific cancer types and their mechanisms:

- Case Study on L1210 Leukemia : A series of synthesized isoquinoline derivatives were tested against L1210 leukemia cells. Compounds with IC50 values below 5 µM exhibited significant cytotoxicity and were found to selectively disturb the G1 phase of the cell cycle .

- Antimalarial Activity : Another study focused on thiosemicarbazone analogs derived from benzoylisoquinolines showed promising antimalarial effects alongside their cytotoxic properties against various cancer cell lines .

Propriétés

IUPAC Name |

isoquinolin-5-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO/c18-16(12-5-2-1-3-6-12)15-8-4-7-13-11-17-10-9-14(13)15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZLCLPBMORBQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.